molecular formula C10H8F2O2 B13157812 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one

Cat. No.: B13157812
M. Wt: 198.17 g/mol
InChI Key: QSKGQCVXPMSYFU-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluoroethenyl group attached to an oxyphenylethanone structure. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one typically involves the reaction of 2,2-difluoroethenyl alcohol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one involves its interaction with specific molecular targets. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is unique due to its specific combination of a difluoroethenyl group and a phenylethanone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-phenylethanone

InChI

InChI=1S/C10H8F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

QSKGQCVXPMSYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC=C(F)F

Origin of Product

United States

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